N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethylsulfanyl)phenyl]acetamide
Description
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethylsulfanyl)phenyl]acetamide is a heterocyclic compound featuring a seven-membered cyclohepta[b]thiophen core substituted with a cyano group at position 2. This structural complexity positions it within a broader class of thiophene-based acetamides, which are of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-2-24-15-10-8-14(9-11-15)12-19(23)22-20-17(13-21)16-6-4-3-5-7-18(16)25-20/h8-11H,2-7,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTCDKPIFZYVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethylsulfanyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Cyclohepta[b]thiophen Derivatives: Compound 4a (): Retains the cyclohepta[b]thiophen core but lacks the 4-(ethylsulfanyl)phenyl group, instead bearing a simple acetamide substituent. The absence of the sulfur-containing aromatic group reduces its molecular weight (estimated ~220–250 g/mol) compared to the target compound (~350 g/mol) . Molecular weight: 248.34 g/mol .
- Cyclopenta[b]thiophen Derivatives: N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (): Replaces the seven-membered cycloheptane ring with a five-membered cyclopentane, reducing ring strain.
Substituent Variations on Acetamide
Physicochemical and Spectral Properties
Spectral Data Comparison
- FT-IR: Target Compound: Expected C≡N stretch at ~2200 cm⁻¹ (cyano group) and C–S–C stretch near 748 cm⁻¹ (thioether), similar to . Compound 4a (): Cycloheptane CH₂ bands at 2980–2970 cm⁻¹ and C=O stretch at ~1700 cm⁻¹ .
¹H-NMR :
Biological Activity
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethylsulfanyl)phenyl]acetamide is a synthetic compound with potential biological activities. Its unique structural features include a cyano group and a cyclohepta[b]thiophene ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antifungal properties, as well as its mechanisms of action.
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 276.354 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer and antifungal effects.
Anticancer Activity
Several studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it has been suggested that similar compounds can inhibit topoisomerases and other enzymes that are crucial for DNA replication and repair .
-
Case Studies :
- In vitro studies demonstrated that compounds with similar structures showed higher activity than standard chemotherapeutics like cisplatin and topotecan against lung (SK-LU-1) and prostate (PC-3) cancer cell lines .
- A study found that certain derivatives exhibited a growth inhibitory dose (GI50) of less than 11 μM against HT-29 colon cancer cells .
Antifungal Activity
The antifungal properties of the compound have also been evaluated:
- Inhibition Studies : Compounds related to this compound have shown effectiveness against various strains of Candida, with minimal inhibitory concentrations (MIC) comparable to fluconazole .
- Mechanism of Action : The antifungal activity is believed to stem from the inhibition of cytochrome P450 enzymes (CYP51), which are essential for fungal sterol biosynthesis .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves multi-step processes:
- Cycloheptathiophene core formation : Cyclization of thiophene derivatives under acidic conditions, followed by nitrile introduction via nucleophilic substitution or oxidation .
- Acetamide coupling : React the cycloheptathiophene intermediate with 4-(ethylsulfanyl)phenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Green chemistry approaches (e.g., ethanol solvent, room-temperature stirring) improve yield and reduce waste . Purification via column chromatography or preparative HPLC ensures >95% purity.
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should researchers prioritize?
- FTIR :
- C≡N stretch : ~2220–2260 cm⁻¹ (confirms cyano group) .
- C=O stretch : ~1680–1700 cm⁻¹ (amide carbonyl).
- NMR :
- 1H-NMR :
- Thiophene protons: δ 6.8–7.2 ppm (multiplet).
- Ethylsulfanyl group: δ 1.3–1.5 ppm (CH₃ triplet), δ 3.0–3.3 ppm (SCH₂ quartet).
- 13C-NMR : Cycloheptathiophene carbons at δ 120–140 ppm, nitrile carbon at ~115 ppm .
Advanced Research Questions
Q. How can computational chemistry predict bioactivity and reaction mechanisms for this compound?
- Methods :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-transfer potential and stability. For example, a narrow HOMO-LUMO gap (e.g., ~3.5 eV) suggests redox activity .
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. The ethylsulfanyl group may form hydrophobic interactions with receptor pockets .
- Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values).
Q. What strategies address contradictory biological activity data across assay systems?
- Root-cause analysis :
- Purity verification : Use LC-MS to rule out impurities (>99% purity required for reliable data) .
- Assay conditions : Standardize cell permeability (e.g., logP adjustments) or buffer pH to mimic physiological environments.
- Cross-validation : Perform orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) .
Q. What synthetic modifications to the ethylsulfanyl group could enhance metabolic stability without compromising target binding?
- Approach :
- Sulfone derivative : Oxidize ethylsulfanyl to ethylsulfonyl (e.g., using mCPBA) to reduce metabolic cleavage. Compare binding affinity via SPR .
- Isosteric replacement : Replace sulfur with methylene (CH₂) or trifluoromethyl groups. Assess solubility (LogS) and CYP450 metabolism in vitro.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
